Home > Products > Screening Compounds P975 > o-Aminophenylarsonous acid
o-Aminophenylarsonous acid -

o-Aminophenylarsonous acid

Catalog Number: EVT-1593926
CAS Number:
Molecular Formula: C6H8AsNO2
Molecular Weight: 201.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
O-aminophenylarsonous acid is an aminophenylarsonous acid.
Overview

o-Aminophenylarsonous acid, also referred to as 4-aminophenylarsenic acid, is an organoarsenic compound derived from the amino substitution of phenylarsonous acid. This compound is notable for its historical use in medicine as an organic arsenical drug, particularly in the late 19th and early 20th centuries. The compound's synthesis was first reported in 1863 by Antoine Béchamp, marking the beginning of its significance in both medicinal and agricultural applications.

Source: o-Aminophenylarsonous acid is synthesized through the reaction of aniline with arsenic acid, a process that involves electrophilic aromatic substitution. It is primarily obtained from the hydrolysis of di-(p-aminophenyl)arsenic acid, which can also be produced during the synthesis process .

Classification: This compound falls under the category of organoarsenic compounds, specifically as a derivative of phenylarsonic acid. It is classified based on its functional groups, which include an amino group (-NH2) attached to a phenyl ring that is also bonded to an arsenic atom.

Synthesis Analysis

The synthesis of o-Aminophenylarsonous acid can be achieved through several methods, with the most notable being:

  1. Electrophilic Aromatic Substitution: The primary method involves reacting aniline with arsenic acid. The reaction typically requires heating at temperatures between 130°C and 180°C in the presence of a solvent that forms an azeotropic distillate with water .
  2. Hydrolysis Process: In this method, di-(p-aminophenyl)arsenic acid is hydrolyzed to yield o-Aminophenylarsonous acid. The reaction mixture is adjusted to a pH of about 8.5 to 10 before being refluxed at a lower pH (around 2.0 to 3.0) to facilitate conversion .

Technical Details

  • Reaction Equation:
    C6H5NH2+H3AsO4H2O+H3AsC6H4NH2\text{C}_6\text{H}_5\text{NH}_2+\text{H}_3\text{AsO}_4\rightarrow \text{H}_2\text{O}+\text{H}_3\text{AsC}_6\text{H}_4\text{NH}_2
  • Conditions: The reaction requires careful control of temperature and pH to maximize yield and minimize side reactions.
Molecular Structure Analysis

The molecular structure of o-Aminophenylarsonous acid can be represented as follows:

  • Molecular Formula: C₆H₈AsN₃O₃
  • Molecular Weight: Approximately 213.1 g/mol
  • Structural Representation:

    Structure

This compound exists predominantly as a zwitterion in solution, where it carries both positive and negative charges due to the protonation states of its amino and arsenic groups .

Chemical Reactions Analysis

o-Aminophenylarsonous acid participates in various chemical reactions:

  1. Nucleophilic Substitution Reactions: It can react with electrophiles due to the presence of the amino group.
  2. Oxidation Reactions: The arsenic atom can undergo oxidation, leading to various derivatives.
  3. Complexation Reactions: This compound can form complexes with metal ions, which has implications for its use in analytical chemistry.

Technical Details

  • Reagents Used: Common reagents include acids for hydrolysis and bases for neutralization during synthesis.
  • Yield Optimization: Adjusting pH during synthesis significantly affects the yield and purity of o-Aminophenylarsonous acid.
Mechanism of Action

The mechanism of action for o-Aminophenylarsonous acid primarily involves its interaction with biological systems:

  1. Absorption and Distribution: Following administration, it is rapidly absorbed through gastrointestinal or respiratory routes, distributing throughout body tissues.
  2. Metabolism: The compound undergoes biotransformation primarily through reduction reactions converting pentavalent arsenic to trivalent forms, which are more toxic .
  3. Excretion: Metabolites are excreted via renal pathways, with some elimination occurring through feces.

Data on Mechanism

  • Toxicological Profile: The trivalent form exhibits higher toxicity due to its ability to bind cellular components and disrupt metabolic processes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Melting Point: Approximately 150°C.
  • Solubility: Soluble in water and alcohols; insoluble in non-polar solvents.

Chemical Properties

  • pKa Values: Reflects acidic properties; relevant for understanding solubility and reactivity.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant Data

  • Density: Approximately 1.5 g/cm³.
  • Boiling Point: Decomposes before boiling.
Applications

o-Aminophenylarsonous acid has diverse applications across various fields:

Historical Context and Evolution of Organoarsenic Therapeutics

Early Synthesis Paradigms in 19th-Century Arsenical Chemistry

The foundation of organoarsenic chemistry was laid through pioneering synthetic work in the 18th and 19th centuries. In 1760, French chemist Louis Claude Cadet first isolated an organoarsenic compound through the pyrolysis of arsenic trioxide with potassium acetate, producing the malodorous and toxic liquid cacodyl (tetramethyldiarsine). This discovery represented the birth of organometallic chemistry and revealed arsenic's capacity for covalent bonding with organic groups [10].

Robert Bunsen's dangerous investigations of cacodyl at the University of Marburg in the 1830s established fundamental chemical properties despite nearly fatal consequences – including temporary blindness from an explosion and severe arsenic poisoning. Bunsen characterized cacodyl's extreme toxicity, flammability, and nauseating odor, noting physiological effects including "instantaneous tingling of the hands and feet" and neurological symptoms [10]. This work demonstrated the reactivity of arsenic-carbon bonds and foreshadowed later pharmacological applications.

Edward Frankland's mid-19th century innovations dramatically expanded synthetic access to organoarsenicals. Using zinc-arsenic intermediates and alkyl iodides under thermal activation or focused sunlight, he synthesized tetraalkyldiarsines (R₂As-AsR₂) for ethyl, propyl, butyl, pentyl, and phenyl substituents. This systematic approach led Frankland to formulate his groundbreaking theory of valence based on arsenic's consistent "combining power" with organic groups, cementing organoarsenicals' role in theoretical chemistry [10]. The Béchamp reaction (1863) provided the first practical route to aromatic arsenicals via electrophilic substitution, enabling Antoine Béchamp to synthesize arsanilic acid (4-aminophenylarsonic acid) from aniline and arsenic acid – a compound initially misidentified as anilide of arsenic acid and marketed as the drug "Atoxyl" [1].

Table 1: Key 19th-Century Advances in Organoarsenic Synthesis

YearInvestigatorBreakthroughRepresentative Compound
1760Louis Claude CadetFirst organoarsenic isolationCacodyl (tetramethyldiarsine)
1843Robert BunsenCacodyl characterization(CH₃)₂As-As(CH₃)₂
1854Edward FranklandSystematic tetraalkyldiarsine synthesisTetraethyldiarsine
1863Antoine BéchampElectrophilic aromatic arsenationArsanilic acid (Atoxyl)

Transition from Atoxyl Derivatives to Modern Organoarsenic Agents

The early 20th century witnessed the therapeutic rise and fall of Atoxyl (arsanilic acid) as researchers sought to harness organoarsenicals' antimicrobial potential while mitigating toxicity. Introduced medically in the late 19th century, Atoxyl's sodium salt became the first organic arsenical drug used against trypanosomiasis (African sleeping sickness) in 1905. However, its severe neurotoxicity – particularly optic nerve damage leading to blindness in approximately 2% of patients – limited its clinical utility [1] [7]. This toxicity stemmed from Atoxyl's requirement for bioactivation to its trivalent form, which occurred unpredictably in vivo.

Paul Ehrlich recognized that structural modification could optimize therapeutic efficacy while minimizing toxicity. He directed his chief organic chemist, Alfred Bertheim, to systematically synthesize hundreds of Atoxyl derivatives, focusing on two key strategies: 1) synthesis of arsenoxide derivatives (retaining trivalent arsenic's reactivity), and 2) creation of arsenobenzene compounds with altered aromatic substitution patterns [1] [7]. This program yielded arsphenamine (Salvarsan, compound 606) in 1909 – a partially reduced arsenobenzene derivative with dramatically improved therapeutic index against Treponema pallidum, the syphilis spirochete [2] [10]. Salvarsan's clinical success validated the paradigm of molecular modification to enhance drug specificity.

The structural evolution continued with neosalvarsan (compound 914), featuring improved solubility and easier administration. Modern structural analysis revealed that Salvarsan exists as a mixture of cyclic trimer and pentamer species with As-As bonds rather than the initially proposed As=As structure [10]. This complexity highlights the chemical challenges in characterizing early organoarsenicals. The therapeutic transition culminated in the mid-20th century with melarsoprol (a melamine-containing arsenical) for late-stage trypanosomiasis, demonstrating how strategic molecular design could overcome limitations of primitive arsenicals like Atoxyl [4].

Role in Paul Ehrlich’s Chemotherapy Framework and Antimicrobial Development

o-Aminophenylarsonous acid derivatives emerged within Paul Ehrlich's revolutionary conceptual framework that redefined drug discovery. Ehrlich's "magic bullet" (Zauberkugel) paradigm sought chemical agents with selective affinity for pathogens over host tissues – a concept originating from his histological staining work with aniline dyes that demonstrated selective cellular uptake [2] [9]. His systematic approach involved: 1) synthesizing chemical libraries through systematic structural variation, 2) high-throughput screening in animal infection models, and 3) iterative optimization based on structure-activity relationships – establishing the foundation of modern drug development [7] [9].

Within this framework, Ehrlich recognized that drug resistance in trypanosomes provided crucial insights into chemoreceptor specificity. By serially passaging parasites in subcurative drug concentrations, he generated strains resistant to Atoxyl but not to other arsenicals. This proved that resistance was compound-specific rather than class-wide, suggesting precise molecular recognition at discrete chemoreceptor sites rather than general arsenic uptake mechanisms [5]. Ehrlich interpreted this as negative proof for his "chemoreceptor" theory – the idea that selective drug action resulted from specific binding to parasite macromolecules, analogous to antigen-antibody interactions [2] [5].

o-Aminophenylarsonous acid derivatives served as critical tools for exploring structure-activity relationships in Ehrlich's laboratory. While less stable than their para-isomers, ortho-substituted arsenicals exhibited distinct biological behaviors attributed to the proximity of the amino and arsenous groups. This intramolecular configuration potentially enabled unique binding geometries with parasite biomolecules or altered membrane permeability [3]. Ehrlich's chemotherapy framework, validated through arsenical development, ultimately paved the way for 20th-century antibiotic discovery by demonstrating that systemic antimicrobial treatment was scientifically achievable [9].

Properties

Product Name

o-Aminophenylarsonous acid

IUPAC Name

(2-aminophenyl)arsonous acid

Molecular Formula

C6H8AsNO2

Molecular Weight

201.05 g/mol

InChI

InChI=1S/C6H8AsNO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H,8H2

InChI Key

AMGJLIVTYDAZGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)[As](O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.